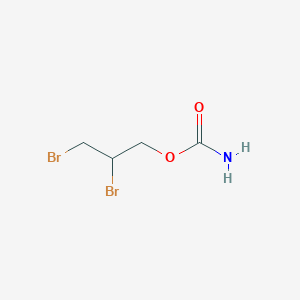

2,3-Dibromopropyl carbamate

Description

Overview of the Carbamate (B1207046) Class within Organic Chemistry

Carbamates are a class of organic compounds that are formally derived from the unstable carbamic acid (NH₂COOH). wikipedia.org They are characterized by the presence of a carbamate functional group, which consists of a carbonyl group bonded to both an oxygen and a nitrogen atom. The general structure is R₂NC(O)OR'. wikipedia.org This structure can be considered a hybrid of an amide and an ester, which imparts unique chemical and physical properties. acs.org

Carbamates are notable for their wide range of applications, serving as key components in pharmaceuticals, and as protecting groups in organic synthesis, particularly in peptide chemistry. acs.orgnih.gov They are also used in the production of polyurethanes, a major family of plastics. wikipedia.org The stability of the C-N bond in carbamates, influenced by amide resonance, is a significant feature, though it is generally lower than in amides. acs.org The synthesis of carbamates can be achieved through several routes, including the reaction of isocyanates with alcohols, alcoholysis of carbamoyl (B1232498) chlorides, or the coupling of amines, carbon dioxide, and alkyl halides. wikipedia.orgorganic-chemistry.org

Historical Trajectories of Fundamental Chemical Research Related to Brominated Organic Compounds

The history of brominated organic compounds is intrinsically linked to the discovery of bromine itself in 1826 by the French chemist Antoine-Jérôme Balard. britannica.comniscpr.res.in He isolated the new element from the residues of sea salt production. britannica.com The name "bromine" originates from the Greek word "bromos," meaning "stench," a nod to its strong, unpleasant odor. britannica.comniscpr.res.in

Initially, the industrial application of bromine and its compounds was modest. niscpr.res.in A significant early use was in the production of ethylene (B1197577) bromide (C₂H₄Br₂), which was added to leaded gasoline. britannica.com Over time, research has expanded to explore the diverse applications of bromo-organic compounds in various fields. Bromination has become a fundamental transformation in organic synthesis, with applications in the creation of dyes, and high-density liquids like bromoform (B151600) (CHBr₃). britannica.comacs.org

In the 20th century, a major application for brominated organic compounds emerged in the form of flame retardants. inchem.org These compounds, which often contain a high percentage of bromine by weight, are added to plastics, textiles, and electronics to reduce flammability. inchem.org Research into brominated flame retardants (BFRs) has been extensive, covering their synthesis, mechanisms of action, and environmental presence. inchem.orgnih.gov

Rationale for Contemporary Academic Investigations Pertaining to 2,3-Dibromopropyl Carbamate

Contemporary research interest in this compound and related structures stems from the broader investigation into brominated compounds, particularly those used as flame retardants. One prominent example is tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant that has been the subject of numerous studies. nih.govnih.gov The study of such compounds often involves examining their synthesis, chemical properties, and analytical detection methods. nih.gov

Investigations into related compounds, such as S-p-methoxyphenyl N-2,3-dibromopropylthiolcarbamate, highlight the exploration of synthesis methods, including the bromination of an allyl precursor. google.com.na The synthesis of cyclic carbonates from 2,3-dibromopropyl ethyl carbonate also demonstrates the reactivity and potential for rearrangement of the 2,3-dibromopropyl moiety. rsc.orgrsc.org

Furthermore, the development of analytical methods for detecting brominated compounds in various matrices is a significant area of research. hubspotusercontent00.netclu-in.orgepa.govmdpi.com Techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed for the determination of compounds like tris(2,3-dibromopropyl) phosphate. hubspotusercontent00.netclu-in.orgepa.gov These analytical studies are crucial for understanding the presence and behavior of such compounds. The study of this compound fits within this context of understanding the fundamental chemistry of brominated organic molecules.

Current Gaps in Fundamental Chemical Understanding of this compound

While there is a substantial body of research on brominated compounds and carbamates as separate classes, specific and detailed information solely on the fundamental chemical properties of this compound is not extensively available in the public domain. Much of the existing research focuses on related, more complex structures. For instance, detailed studies are available for tris(2,3-dibromopropyl) phosphate and other brominated flame retardants. industrialchemicals.gov.auindustrialchemicals.gov.auresearchgate.net

There is a noticeable lack of dedicated studies on the synthesis, spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), and reactivity of this compound itself. While general methods for carbamate synthesis exist, specific optimization and detailed mechanistic studies for this particular compound are not readily found. nih.govorganic-chemistry.org Similarly, while analytical methods for larger brominated compounds are well-documented, specific methods validated for this compound are not explicitly detailed. nih.govmdpi.com This indicates a data gap in the fundamental chemical literature for this specific compound, with much of the related knowledge being inferred from studies on structurally analogous molecules. escholarship.org

Structure

3D Structure

Properties

CAS No. |

55190-46-0 |

|---|---|

Molecular Formula |

C4H7Br2NO2 |

Molecular Weight |

260.91 g/mol |

IUPAC Name |

2,3-dibromopropyl carbamate |

InChI |

InChI=1S/C4H7Br2NO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2,(H2,7,8) |

InChI Key |

XPGGXNIIXHFGKQ-UHFFFAOYSA-N |

SMILES |

C(C(CBr)Br)OC(=O)N |

Canonical SMILES |

C(C(CBr)Br)OC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways of 2,3 Dibromopropyl Carbamate

Established Synthetic Routes for 2,3-Dibromopropyl Carbamate (B1207046)

The traditional synthesis of 2,3-dibromopropyl carbamate primarily revolves around two key strategies: the bromination of an unsaturated precursor, specifically an allyl carbamate, or the reaction of a pre-brominated three-carbon synthon with a carbamoylating agent.

One of the most direct methods involves the electrophilic addition of bromine to an allyl carbamate. For instance, N-benzyloxycarbonyl-2,3-dibromopropylamine has been synthesized by the bromination of N-benzyloxycarbonylprop-2,3-enylamine. google.com This approach is advantageous as allyl carbamates can be readily prepared from the corresponding allyl alcohol or allylamine.

Alternatively, synthesis can commence with a pre-brominated building block. A notable example is the reaction of 2,3-dibromopropylamine with a suitable chloroformate. google.com.na This method offers a convergent approach where the dibrominated alkyl chain and the carbamate moiety are coupled in a single step. Another variation involves the use of 2,3-dibromopropylisocyanate as a reactant, which can then be coupled with an appropriate alcohol or amine to form the desired carbamate. google.com.na The precursor, 2,3-dibromopropylamine hydrobromide, can be synthesized and used to generate versatile azetidine (B1206935) derivatives, indicating its availability for various synthetic transformations. researchgate.netuni-muenchen.de

The mechanism of the bromination of allyl carbamates is a well-understood process. The reaction of an alkene with bromine (Br₂) proceeds via an electrophilic addition mechanism. The initial step involves the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile. In the absence of other nucleophiles, the bromide ion (Br⁻) attacks one of the carbons of the bromonium ion, leading to the formation of the vicinal dibromide. The attack typically occurs in an anti-periplanar fashion, which has stereochemical implications for the final product.

When using N-bromosuccinimide (NBS) for allylic bromination, the mechanism is a radical chain reaction. masterorganicchemistry.comlibretexts.org This process is initiated by light or heat and involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ (which is present in low concentrations from the reaction of HBr with NBS) to yield the allylic bromide and a bromine radical, which propagates the chain. masterorganicchemistry.comlibretexts.org In the context of forming this compound, direct addition of bromine across the double bond is the desired pathway, rather than allylic substitution.

The characterization of intermediates in these synthetic pathways is crucial for confirming the reaction progress and structure of the final product. For instance, in the synthesis of a related compound, S-p-methoxyphenyl N-2,3-dibromopropylthiolcarbamate, the final product was characterized by its melting point and infrared (IR) spectroscopy, which showed characteristic NH and C=O bands. google.com.na Similarly, intermediates such as allyl carbamates can be identified by their unique spectroscopic signatures using techniques like Nuclear Magnetic Resonance (NMR) and IR spectroscopy.

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. While specific studies on the optimization of this particular synthesis are not widely available, general principles from analogous reactions can be applied. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.

For the bromination of allyl carbamates, the choice of solvent is important. Solvents such as carbon tetrachloride, chloroform, or dichloromethane (B109758) are commonly used. The reaction temperature is typically kept low to control the exothermicity of the reaction and minimize side reactions. The stoichiometry of bromine to the allyl carbamate is usually maintained at a 1:1 molar ratio to avoid over-bromination or incomplete reaction.

In syntheses involving the coupling of 2,3-dibromopropylamine with a chloroformate, the presence of a base is often required to neutralize the HCl generated during the reaction. The choice of base (e.g., triethylamine, pyridine) and its stoichiometry can significantly impact the reaction rate and yield.

A factorial design approach, as demonstrated in the optimization of other chemical syntheses, could be systematically employed to identify the optimal conditions for this compound production. york.ac.uk This would involve varying parameters such as temperature, reaction time, and reactant concentrations to map the response surface and find the global optimum. For instance, in the copper-catalyzed β-iodovinylation of carbamates, optimization involved screening the catalyst and base loadings, as well as the ligand-to-copper ratio. researchgate.net

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Potential Influence | Example from Analogous Reactions |

| Solvent | Affects solubility, reaction rate, and side reactions. | Use of inert solvents like CCl₄ or CH₂Cl₂ for bromination. google.com.na |

| Temperature | Controls reaction rate and selectivity. | Bromination often carried out at 0°C to 50°C. google.com.na |

| Reactant Stoichiometry | Impacts yield and purity. | 1:1 molar ratio of bromine to alkene is typical. |

| Catalyst | Can increase reaction rate and selectivity. | Use of a base as a catalyst/acid scavenger in coupling reactions. google.com.na |

| Reaction Time | Determines the extent of conversion. | Monitored by techniques like TLC or GC-MS. |

Exploration of Novel Synthetic Approaches to this compound

Recent advances in organic synthesis have opened up new avenues for the production of carbamates, with a focus on improving efficiency, selectivity, and environmental friendliness.

Chemo- and regioselectivity are critical in the synthesis of complex molecules like this compound to avoid the formation of unwanted isomers and byproducts. While specific chemo- and regioselective methods for this exact compound are not extensively documented, general strategies in carbamate and bromination chemistry are relevant.

For instance, the transformation of alkenyl N-alkoxy carbamates into cyclic bromo carbonates proceeds via a regioselective attack on the intermediate bromonium ion. mdpi.com The regioselectivity of such reactions can often be controlled by the substitution pattern of the alkene and the nature of the nucleophile.

In the context of precursors, regioselective ring-opening of epoxides offers a pathway to functionalized alcohols that could be further elaborated into the target carbamate. For example, the reaction of epoxides with amines and carbon disulfide can yield 2-hydroxyalkyl dithiocarbamates with high regioselectivity. scirp.org

The principles of green chemistry are increasingly being applied to the synthesis of carbamates to reduce the environmental impact of chemical processes. One promising approach is the use of carbon dioxide (CO₂) as a C1 building block, which is an abundant, non-toxic, and renewable resource. rsc.org Electrochemical methods have been developed for the three-component synthesis of carbamates from CO₂, amines, and N-alkenylsulfonamides. rsc.org

Enzymatic synthesis is another green alternative that often proceeds under mild conditions in aqueous media. Promiscuous esterases have been shown to catalyze the synthesis of carbamates from various amines and carbonates in water with high yields. nih.gov The use of biocatalysts could offer a highly selective and environmentally benign route to this compound or its precursors. rsc.org

Furthermore, the use of recoverable and reusable catalysts, such as a copper-chitosan catalyst, combined with energy-efficient methods like microwave irradiation, represents a green approach to carbamate synthesis via oxidative coupling. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Carbamates

| Feature | Traditional Methods | Green Chemistry Approaches |

| Starting Materials | Often rely on phosgene (B1210022) derivatives. | Utilize CO₂, biomass-derived alcohols. |

| Solvents | Often chlorinated hydrocarbons. | Water, ionic liquids, or solvent-free conditions. researchgate.net |

| Catalysts | Stoichiometric reagents, heavy metals. | Biocatalysts (enzymes), recyclable catalysts. nih.govnih.gov |

| Energy Consumption | Often require high temperatures and pressures. | Milder reaction conditions, microwave-assisted synthesis. nih.gov |

| Byproducts | Can generate significant waste. | Aim for higher atom economy and less waste. |

Stereoselective Synthesis of this compound and its Precursors

The structure of this compound contains a chiral center at the C2 position of the propyl chain, as it is attached to four different groups (H, Br, CH₂Br, and the carbamate group). This means that this compound can exist as a pair of enantiomers. The precursor, 2,3-dibromo-1-propanol (B41173), also possesses a single asymmetric carbon atom. brainly.in Therefore, the stereoselective synthesis of this compound is a relevant and important challenge.

The stereoselective synthesis can be approached in two main ways: by using a chiral starting material or by employing a chiral catalyst or auxiliary to induce stereoselectivity in the reaction.

One strategy would be the enantioselective synthesis of a precursor like 2,3-dibromo-1-propanol. This could potentially be achieved through the stereoselective bromination of allyl alcohol or a derivative. The enantioselective bromoaminocyclization of allyl N-tosylcarbamates, catalyzed by a chiral phosphine-scandium(III) triflate complex, demonstrates the feasibility of creating chiral building blocks with bromine and nitrogen functionalities. acs.org

Another approach involves the use of chiral auxiliaries. For example, the synthesis of chiral aziridine-2-carboxylates from ethyl 2,3-dibromopropanoate and a chiral amine allows for the separation of diastereomers, which can then be converted to enantiopure products. jove.com A similar strategy could be envisioned for the synthesis of chiral 2,3-dibromopropylamine, a key precursor for the target carbamate.

The development of stereoselective methods is crucial for applications where the biological activity or material properties of the individual enantiomers of this compound may differ.

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of this compound, which possesses a chiral center at the second carbon atom, can be approached through several methodologies. While specific enantioselective or diastereoselective syntheses for this compound are not extensively documented, analogous reactions provide insight into potential synthetic routes.

A common strategy for introducing the 2,3-dibromopropyl group is the bromination of an allylic precursor. For instance, the synthesis of the related compound S-p-methoxyphenyl N-2,3-dibromopropylthiolcarbamate is achieved through the bromination of S-p-methoxyphenyl N-allylthiolcarbamate. google.com.na This suggests that this compound could be synthesized by the direct bromination of allyl carbamate. The stereochemical outcome of such a reaction would depend on the specific reagents and conditions used, with the potential for both syn- and anti-addition of bromine across the double bond, leading to a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is employed.

Another potential route involves the reaction of 2,3-dibromo-1-propanol with a carbamoylating agent. The synthesis of tris(2,3-dibromopropyl) phosphate (B84403), for example, is accomplished by reacting 2,3-dibromopropanol with phosphorus oxychloride in the presence of an aromatic tertiary amine. google.com A similar approach could be envisioned for this compound, where a suitable isocyanate or a carbamoyl (B1232498) chloride reacts with 2,3-dibromo-1-propanol. To achieve enantioselectivity, one could start with an enantiomerically pure form of 2,3-dibromo-1-propanol.

Furthermore, the reactivity of related N-alkylidene-(2,3-dibromopropyl)amines, which can be converted into 2-(bromomethyl)aziridines, highlights the synthetic utility of the 2,3-dibromopropyl moiety in constructing heterocyclic systems. acs.org While not a direct synthesis of the target carbamate, this demonstrates the potential for diastereoselective transformations of the dibrominated chain.

The following table summarizes potential synthetic approaches based on analogous reactions.

| Precursor(s) | Reaction Type | Potential Product | Notes on Stereoselectivity | Reference (Analogous Reaction) |

| Allyl carbamate, Bromine | Electrophilic addition | Racemic this compound | Would likely yield a racemic mixture without a chiral influence. | google.com.na |

| 2,3-Dibromo-1-propanol, Isocyanate | Nucleophilic addition | This compound | Enantioselectivity depends on the chirality of the starting alcohol. | google.com |

| N-Alkylidene-(2,3-dibromopropyl)amine | Intramolecular cyclization | 2-(Bromomethyl)aziridine derivative | Demonstrates diastereoselective potential of the dibromopropyl group. | acs.org |

Chiral Resolution Techniques for this compound Isomers

Given that the synthesis of this compound likely results in a racemic mixture, chiral resolution techniques would be necessary to isolate the individual enantiomers. While specific methods for this compound are not described, established techniques for similar molecules are applicable.

Gas chromatography (GC) has been successfully used for the enantioseparation of the structurally related compound 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE). researchgate.net This indicates that chiral GC, employing a chiral stationary phase, could be a viable method for resolving the enantiomers of this compound.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) with phenylcarbamate derivatives, have shown broad applicability in resolving a wide range of chiral compounds. nih.govphenomenex.comamericanpharmaceuticalreview.commdpi.com These columns operate on the principle of forming transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The choice of the specific CSP and the mobile phase conditions would need to be optimized for this compound.

The table below outlines plausible chiral resolution techniques.

| Technique | Chiral Selector/Stationary Phase | Principle | Applicability to this compound | Reference (General/Analogous Application) |

| Chiral Gas Chromatography (GC) | Cyclodextrin derivatives or other chiral polymers | Differential partitioning of enantiomers into a chiral stationary phase | Demonstrated feasibility for a structurally similar dibrominated compound. researchgate.net | researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based CSPs (e.g., amylose or cellulose tris(phenylcarbamate) derivatives) | Formation of transient diastereomeric complexes with differing stabilities | A highly versatile and common method for resolving a wide variety of enantiomers. nih.govphenomenex.comamericanpharmaceuticalreview.commdpi.com | nih.govphenomenex.comamericanpharmaceuticalreview.commdpi.com |

Derivatization Strategies and Functional Group Transformations of this compound

The chemical structure of this compound offers two primary sites for derivatization and functional group transformations: the carbamate moiety and the brominated alkyl chain.

The carbamate group (-OC(O)NH2) is generally stable but can undergo a variety of chemical transformations. nih.gov

Hydrolysis: Under acidic or basic conditions, the carbamate ester can be hydrolyzed to yield 2,3-dibromo-1-propanol, ammonia, and carbon dioxide. The stability of carbamates is generally greater than that of esters but less than that of amides. nih.gov

N-Alkylation/N-Arylation: The nitrogen atom of the carbamate can potentially be alkylated or arylated under suitable basic conditions, although this can be challenging due to the reduced nucleophilicity of the nitrogen compared to a free amine.

Derivatization for Analysis: For analytical purposes, the carbamate can be hydrolyzed, and the resulting amine can be derivatized to enhance its detectability. For example, in the analysis of carbamate pesticides, hydrolysis is often followed by derivatization with reagents like 2,4-dimethoxyaniline (B45885) to form a chromophoric product suitable for HPLC-UV detection. chem-soc.si Another approach involves derivatization with azobenzene-based reagents for LC-MS/MS analysis. nih.gov

The following table summarizes potential reactions of the carbamate moiety.

| Reaction Type | Reagents and Conditions | Product(s) | Reference (General Carbamate Chemistry) |

| Hydrolysis | Acid or base catalysis | 2,3-Dibromo-1-propanol, ammonia, carbon dioxide | nih.gov |

| Analytical Derivatization (post-hydrolysis) | 1. NaOH (hydrolysis) 2. 2,4-dimethoxyaniline, NaNO2, HCl (diazotization and coupling) | Azo dye derivative | chem-soc.si |

| Analytical Derivatization (post-hydrolysis) | Azobenzene-based N-hydroxysuccinimidyl carbamate or ester | Derivatized amine for LC-MS/MS | nih.gov |

The vicinal dibromide functionality on the propyl chain is a key site for reactivity.

Nucleophilic Substitution: The bromine atoms are good leaving groups and can be displaced by a variety of nucleophiles. In the related compound diethyl (2,3-dibromopropyl)phosphonate, the bromine atoms can be substituted by nucleophiles such as amines or alcohols. evitachem.com This suggests that this compound could react with nucleophiles to form a range of derivatives.

Elimination Reactions: Treatment with a base can induce the elimination of hydrogen bromide (HBr) to form an unsaturated product. The closely related 2,3-dibromopropyl ethyl carbonate undergoes a rearrangement at high temperatures to form 3-bromopropylene carbonate and ethyl bromide, which involves the reactivity of the brominated chain. rsc.orgrsc.org

Intramolecular Cyclization: As seen in the conversion of N-alkylidene-(2,3-dibromopropyl)amines to 2-(bromomethyl)aziridines, the vicinal dibromides can participate in intramolecular reactions, particularly with a suitably positioned nucleophile within the same molecule. acs.org

The table below details potential reactions of the brominated alkyl chain.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference (Analogous Reaction) |

| Nucleophilic Substitution | Amines, alcohols, or other nucleophiles | Substituted propyl carbamate derivatives | evitachem.com |

| Elimination/Rearrangement | High temperature | Unsaturated or cyclic carbonate derivatives | rsc.orgrsc.org |

| Intramolecular Cyclization | Internal nucleophile | Heterocyclic carbamate derivatives | acs.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Dibromopropyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 2,3-Dibromopropyl Carbamate (B1207046)

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules like 2,3-dibromopropyl carbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, would provide the fundamental skeletal information for this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the propyl chain and the amine protons of the carbamate group. The chemical shifts of the protons attached to carbons bearing bromine atoms would be significantly downfield due to the electronegativity of bromine. The integration of these signals would correspond to the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (e.g., doublets, triplets, or more complex multiplets), which would be invaluable in confirming the connectivity of the propyl chain.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would be expected to show signals for the three carbons of the propyl chain and the carbonyl carbon of the carbamate group. The carbons bonded to the bromine atoms would exhibit chemical shifts at a lower field compared to unsubstituted alkyl carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further elucidate the intricate structural details.

COSY: A ¹H-¹H COSY spectrum would establish the connectivity between protons on adjacent carbons by showing cross-peaks between coupled protons. This would definitively confirm the sequence of the propyl chain.

HSQC: An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | Downfield | Lower Field |

| C2-H | Further Downfield | Lower Field |

| C3-H₂ | Downfield | Lower Field |

| N-H₂ | Mid-range | - |

| C=O | - | Very Downfield |

(Note: This table is predictive and not based on experimental data.)

Solid-State NMR Applications in this compound Analysis

Solid-state NMR (ssNMR) would be a powerful tool for characterizing the crystalline and amorphous forms of this compound. Unlike solution-state NMR, ssNMR provides information about the molecule's structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material. This would be particularly useful for studying polymorphism, understanding intermolecular interactions such as hydrogen bonding involving the carbamate group in the crystal lattice, and assessing the local environment of the bromine atoms through techniques sensitive to quadrupolar nuclei.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental composition. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as a pair of peaks (M and M+2) of almost equal intensity, which is a definitive signature for the presence of two bromine atoms in the molecule.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Relative Abundance |

|---|---|

| [C₄H₇⁷⁹Br₂NO₂]⁺ | ~25% |

| [C₄H₇⁷⁹Br⁸¹BrNO₂]⁺ | ~50% |

| [C₄H₇⁸¹Br₂NO₂]⁺ | ~25% |

(Note: This table is predictive and not based on experimental data.)

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound and its Derivatives

Tandem mass spectrometry (MS/MS) would be employed to probe the structure of this compound by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. chemicalbook.com The fragmentation pattern would provide valuable information about the connectivity of the molecule. Expected fragmentation pathways would include:

Loss of a bromine atom: Cleavage of a carbon-bromine bond would result in a fragment ion with a mass corresponding to the loss of 79 or 81 Da.

Cleavage of the propyl chain: Fragmentation of the carbon-carbon bonds in the propyl chain would lead to smaller fragment ions.

Fragmentation of the carbamate group: The carbamate moiety could undergo characteristic cleavages, such as the loss of the amino group or the entire carbamate functionality.

By analyzing the masses of the fragment ions, a detailed picture of the molecular structure can be constructed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3400-3200 cm⁻¹), the C=O stretching of the carbonyl group in the carbamate (around 1700 cm⁻¹), C-N stretching, and C-O stretching vibrations. The presence of C-Br bonds would also give rise to absorptions in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, which is complementary to IR spectroscopy, would also be used to identify the functional groups. The C-Br stretching vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule would also be readily observed.

By comparing the experimental IR and Raman spectra with known correlation tables and spectral databases of similar compounds, the presence of the key functional groups in this compound can be confirmed.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400-3200 | 3400-3200 |

| C-H Stretch | 3000-2850 | 3000-2850 |

| C=O Stretch | ~1700 | ~1700 |

| C-N Stretch | 1400-1000 | 1400-1000 |

| C-O Stretch | 1300-1000 | 1300-1000 |

| C-Br Stretch | 700-500 | 700-500 |

(Note: This table is predictive and not based on experimental data.)

X-ray Crystallography for Solid-State Structure Determination of this compound

A comprehensive search of scientific literature and major crystallographic databases was conducted to retrieve X-ray crystallography data for this compound. This investigation aimed to detail its solid-state structure, including key parameters such as its crystal system, space group, unit cell dimensions, and atomic coordinates.

Despite a thorough search, no specific experimental X-ray diffraction data for this compound has been found in the publicly accessible scientific domain. Consequently, detailed information regarding the precise three-dimensional arrangement of atoms within the crystal lattice, as well as specific bond lengths and angles determined by this method, is not available.

The absence of this data in resources such as the Cambridge Structural Database (CSD) indicates that the single-crystal X-ray structure of this particular compound has likely not been determined or publicly deposited. Therefore, a data table summarizing the crystallographic parameters for this compound cannot be provided at this time.

Computational Chemistry and Theoretical Studies of 2,3 Dibromopropyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,3-Dibromopropyl Carbamate (B1207046)

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods, such as Density Functional Theory (DFT) or ab initio calculations, solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons. A higher energy HOMO suggests the molecule is a better electron donor (nucleophile). For 2,3-dibromopropyl carbamate, the HOMO would likely be localized around the nitrogen and oxygen atoms of the carbamate group and potentially the bromine atoms, due to the presence of lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital without electrons. A lower energy LUMO indicates the molecule is a better electron acceptor (electrophile). In this compound, the LUMO would likely be associated with the antibonding orbitals of the carbon-bromine bonds, suggesting these are potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.

A hypothetical FMO analysis of this compound would provide valuable data on its reactivity profile, predicting the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.0 eV | Suggests moderate kinetic stability. |

Note: The values in this table are illustrative and not based on actual calculations, as none are publicly available.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the carbonyl group and the nitrogen atom of the carbamate, as well as to a lesser extent, the bromine atoms.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. For this compound, positive potential would be concentrated around the hydrogen atoms, particularly the one attached to the nitrogen of the carbamate group, and the carbon atom of the carbonyl group.

An ESP map would visually complement the FMO analysis, highlighting the regions of the molecule most likely to engage in electrostatic interactions, hydrogen bonding, and chemical reactions.

Conformational Analysis and Energy Minimization Studies of this compound

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the presence of several single bonds, this compound can adopt numerous conformations.

Energy minimization studies would calculate the potential energy of these different conformers to identify the most stable, low-energy structures. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation. For this compound, key rotational bonds would include the C-C bonds in the propyl chain and the C-N and C-O bonds of the carbamate group. The analysis would reveal the steric and electronic interactions (like gauche interactions or hydrogen bonding) that stabilize or destabilize certain conformers.

Molecular Dynamics Simulations to Explore the Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. An MD simulation of this compound, either in a vacuum or in a solvent like water, would reveal its dynamic behavior.

Such a simulation could:

Show how the molecule flexes and changes its conformation at a given temperature.

Illustrate the interactions between the molecule and its environment (e.g., water molecules).

Provide insights into the stability of different conformers over time.

Help understand how the molecule might approach and interact with a biological target, such as an enzyme or receptor.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in an IR spectrum. For this compound, this would help assign characteristic vibrations, such as the N-H stretch, C=O stretch of the carbamate, and the C-Br stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated. These predictions are highly sensitive to the molecule's conformation and electronic environment, making them invaluable for structural elucidation.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value |

| IR (cm⁻¹) | ||

| C=O Stretch | 1710 | Data not available |

| N-H Stretch | 3350 | Data not available |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | 155 | Data not available |

| CH-Br Carbons | 50-60 | Data not available |

Note: This table illustrates the type of data that would be generated. No experimental or calculated data for this compound is currently available in the public domain.

Theoretical Mechanistic Investigations of this compound Reactivity

Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the carbamate group is a likely metabolic pathway.

Computational chemists could model the reaction pathway, identifying the transition states and intermediates. This would allow for the calculation of activation energies, providing a quantitative measure of how fast the reaction is likely to occur. Such studies could elucidate whether hydrolysis proceeds through a direct attack on the carbonyl carbon or involves the formation of an intermediate.

Environmental Transformation and Abiotic Degradation Mechanisms of 2,3 Dibromopropyl Carbamate

Hydrolytic Degradation Pathways of 2,3-Dibromopropyl Carbamate (B1207046) under Varied pH Conditions

The hydrolysis of carbamates can be catalyzed by both acid and base, with the dominant pathway often depending on the environmental pH. europa.eunih.gov In a process analogous to the hydrolysis of esters and amides, the carbamate functional group can be cleaved. europa.eu Under basic conditions, which tend to dominate in many environmental scenarios, hydrolysis would likely yield 2,3-dibromopropanol, an amine, and carbon dioxide. europa.euresearchgate.net The rate of this degradation is expected to be pH-dependent, though specific half-life data for 2,3-dibromopropyl carbamate at different pH values are not documented.

Photolytic Degradation Processes and Kinetics of this compound

Photolytic degradation, or the breakdown of compounds by light, is a potential transformation pathway for many organic chemicals. pharmaguideline.com For brominated compounds, this can involve the cleavage of carbon-bromine bonds. sci-hub.se Studies on other brominated flame retardants, such as tris-(2,3-dibromopropyl) isocyanurate (TBC), have shown that UV radiation can lead to effective decomposition, with the degradation rate being influenced by light intensity. nih.gov It is plausible that this compound could undergo direct photolysis, absorbing light and subsequently breaking down. However, without specific studies, the quantum yield, degradation kinetics, and the identity of the resulting photoproducts remain speculative. The presence of dissolved organic matter and other substances in natural waters could also influence the photolytic rate through sensitization or quenching mechanisms. acs.orgacs.org

Oxidative Transformation Mechanisms of this compound in Abiotic Systems

Oxidative processes in the environment, often mediated by hydroxyl radicals (•OH), play a crucial role in the degradation of organic contaminants. acs.org While specific research on the oxidative transformation of this compound is absent, it is expected that, like other organic molecules, it would be susceptible to attack by these reactive oxygen species. The presence of halide ions and carbonates in water can influence the efficiency of such hydroxyl radical-based degradation processes. acs.org The potential products of oxidation would depend on the specific reaction conditions but could involve hydroxylation or further degradation of the molecule.

Reductive Dehalogenation Pathways of this compound

Reductive dehalogenation is a significant degradation pathway for halogenated organic compounds, particularly under anaerobic conditions found in sediments and some soils. acs.orgoecd.org This process involves the removal of halogen atoms (in this case, bromine) and their replacement with hydrogen. Studies on other brominated compounds have demonstrated that this can occur abiotically, for instance, in the presence of potent reductants like carbonate green rust. acs.org It is conceivable that this compound could undergo sequential reductive debromination, leading to less halogenated and potentially more mobile degradation products. The specific conditions under which this would occur and the resulting daughter products are unknown.

Influence of Environmental Matrices on Abiotic Degradation Kinetics of this compound

The rate and extent of abiotic degradation are significantly influenced by the environmental matrix in which the compound is present. For instance, the presence of dissolved organic matter can affect photolysis rates. acs.org In soil and sediment, the organic carbon content and particle size distribution can influence the bioavailability of the compound for degradation through sorption processes. nih.gov The mineral composition of soil and sediment can also play a role, potentially catalyzing degradation reactions. However, without specific experimental data for this compound, these influences remain general considerations rather than confirmed effects.

Analytical Chemistry Methodologies for the Detection and Quantification of 2,3 Dibromopropyl Carbamate

Development of Chromatographic Techniques for 2,3-Dibromopropyl Carbamate (B1207046) Separation

Chromatographic techniques are fundamental to the separation of 2,3-dibromopropyl carbamate from complex sample mixtures prior to its detection and quantification. Both gas and liquid chromatography have been successfully applied for this purpose.

Gas Chromatography (GC) Methodologies, including Advanced Column Selection

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For carbamates, which can be thermally labile, derivatization is often employed to enhance thermal stability and improve chromatographic performance. scispec.co.th One approach involves flash methylation in the injection port, which allows for the analysis of carbamates using a GC-mass spectrometry (MS)/MS system. scispec.co.th

The choice of the GC column is critical for achieving optimal separation. A narrow-bore fused-silica capillary column is commonly used in GC/MS methods for the analysis of semi-volatile organic compounds. nemi.gov For specific applications, such as the enantioselective analysis of related brominated compounds, specialized chiral stationary phases are necessary. For instance, a Chirasil-DEX CB column has been shown to provide excellent enantioseparation of the brominated flame retardant 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE). nih.gov While not specific to this compound, this highlights the potential for using advanced columns for resolving specific isomers if required.

The table below summarizes typical GC conditions that can be adapted for the analysis of derivatized this compound.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | SGE BPX-50 (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness scispec.co.th |

| Oven Program | 70°C (hold 1 min), then 10°C/min to 300°C (hold 6 min) scispec.co.th |

| Injector | Split mode, 250°C scispec.co.th |

| Carrier Gas | Helium, 1.2 mL/min scispec.co.th |

| Detector | Mass Spectrometer (MS) |

Source: Thermo Fisher Scientific Inc., 2007 scispec.co.th

Liquid Chromatography (LC) Methodologies, including Ultra-High Performance Systems

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), is a preferred method for the analysis of thermally labile compounds like carbamates, as it avoids high temperatures that can cause degradation. scispec.co.th

Reversed-phase HPLC is a common technique used for the separation of carbamates. epa.gov A gradient elution program is often employed to effectively separate the target analyte from other components in the sample matrix. epa.govclu-in.org The use of columns with smaller particle sizes, such as 3 µm, can lead to faster and more sensitive analyses. chromatographyonline.com

For enhanced separation efficiency and speed, UHPLC systems are increasingly utilized. These systems operate at higher pressures and use columns with sub-2 µm particles, resulting in sharper peaks and improved resolution.

The table below outlines typical HPLC conditions for carbamate analysis.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse Phase, 250 mm x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile (B52724) and water mixture (e.g., 70:30 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Detection | UV or Mass Spectrometry (MS) epa.govepa.gov |

Advanced Mass Spectrometric Approaches for Trace Analysis and Confirmation of this compound

Mass spectrometry (MS) is an indispensable tool for the detection and confirmation of this compound, offering high sensitivity and specificity, especially when dealing with trace levels in complex matrices. epa.govmdpi.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

When coupled with liquid chromatography, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for the analysis of carbamates. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+, which is useful for determining the molecular weight of the analyte. scispec.co.th However, it may provide limited structural information due to minimal fragmentation. scispec.co.th

APCI is another atmospheric pressure ionization method that can be used for compounds that are less polar and more volatile than those typically analyzed by ESI. lcms.cz The choice between ESI and APCI depends on the specific properties of the analyte and the sample matrix.

Tandem mass spectrometry (MS/MS) is often employed for confirmation. epa.govclu-in.org In MS/MS, a specific precursor ion is selected and then fragmented to produce characteristic product ions, providing a high degree of certainty in the identification of the compound. scispec.co.th

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that can overcome matrix effects and variations in instrument response. researchgate.netrsc.org This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. nih.govnih.gov

Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly during sample preparation, chromatography, and ionization. rsc.org By measuring the ratio of the response of the native analyte to the labeled standard, a very precise and accurate concentration can be determined. nih.govnih.gov This technique has been successfully applied to the analysis of various compounds, including brominated flame retardants and other contaminants in environmental and biological samples. researchgate.netnih.gov

Sample Preparation Strategies for Diverse Sample Matrices in this compound Analysis

Effective sample preparation is a critical step in the analytical workflow for this compound, as it is necessary to extract the analyte from the sample matrix and remove interfering substances. epa.govmdpi.com The choice of sample preparation technique depends on the nature of the sample matrix (e.g., water, soil, tissue).

For aqueous samples, liquid-liquid extraction (LLE) with a solvent such as methylene (B1212753) chloride is a common method. epa.govepa.gov Solid-phase extraction (SPE) is another widely used technique for water samples, where the analyte is adsorbed onto a solid sorbent, and interfering compounds are washed away before the analyte is eluted with a small volume of solvent. epa.govepa.gov

For solid samples like soil, sediment, or tissue, solvent extraction is typically employed. epa.govmdpi.com A mixture of solvents, such as methylene chloride and acetone (B3395972), may be used to efficiently extract the analyte from the solid matrix. epa.govepa.gov Other techniques like pressurized liquid extraction (PLE) and ultrasound-assisted extraction can also be utilized to improve extraction efficiency. mdpi.com

After extraction, a cleanup step may be necessary to remove co-extracted interferences that could affect the chromatographic analysis. nemi.gov This can involve techniques such as column chromatography using materials like Florisil. nih.gov

The table below provides a summary of sample preparation methods for different matrices.

Table 3: Sample Preparation Methods for this compound Analysis

| Sample Matrix | Extraction Method | Cleanup Method (if necessary) |

|---|---|---|

| Water | Liquid-Liquid Extraction (LLE) with methylene chloride epa.govepa.gov | - |

| Water | Solid-Phase Extraction (SPE) epa.govepa.gov | - |

| Soil/Sediment | Solvent extraction with methylene chloride/acetone epa.govepa.gov | Column Chromatography (e.g., Florisil) nih.gov |

| Tissue | Maceration with ethyl acetate, hexane, and acetone nih.gov | Column Chromatography (e.g., Florisil) nih.gov |

Source: Various sources epa.govnih.govepa.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Effective sample preparation is paramount for the successful analysis of this compound, serving to isolate the analyte from complex sample matrices and concentrate it for enhanced detection. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques, each requiring careful optimization of various parameters to achieve high recovery and purity.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of carbamates from aqueous and solid samples. nyc.govnih.gov The choice of sorbent material is a critical first step. For carbamate pesticides, C18-bonded silica (B1680970) is a common choice due to its hydrophobicity, which facilitates the retention of these moderately polar compounds from aqueous samples. cmu.ac.th The optimization process for SPE involves several key factors:

Sorbent Selection and Conditioning: The selection of an appropriate sorbent is crucial. Besides C18, other sorbents like porous organic polymers have been shown to be effective for carbamate extraction. nih.gov Proper conditioning of the SPE cartridge, typically with methanol (B129727) followed by water, is essential to activate the stationary phase and ensure reproducible retention. bioline.org.br

Sample Loading: The pH of the sample solution and the loading flow rate can significantly impact the retention of this compound on the sorbent. The pH should be adjusted to ensure the analyte is in a neutral form, enhancing its interaction with the hydrophobic sorbent. A slow and consistent flow rate allows for sufficient interaction time between the analyte and the sorbent, maximizing retention.

Washing Step: A washing step is incorporated to remove co-extracted interferences. The choice of washing solvent is critical; it should be strong enough to elute weakly retained impurities without causing premature elution of the target analyte.

Elution: The selection of an appropriate elution solvent is key to desorbing the analyte from the sorbent. Solvents like methanol or acetonitrile are often used for carbamates. scielo.br The volume of the elution solvent should be optimized to ensure complete recovery of the analyte while minimizing the final extract volume. bioline.org.br

Liquid-Liquid Extraction (LLE) is another established technique for isolating analytes from a liquid matrix. For carbamates in aqueous samples, LLE with a water-immiscible organic solvent such as methylene chloride is a common approach. epa.govepa.gov Optimization of LLE involves:

Solvent Selection: The choice of extraction solvent is based on the analyte's solubility and the solvent's immiscibility with the sample matrix. Acetonitrile has demonstrated high extraction efficiency for carbamates in beverage samples. scielo.br

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the partitioning of the analyte into the organic solvent by decreasing its solubility in the aqueous phase. scielo.br

Extraction Volume and Repetitions: The ratio of the organic solvent volume to the sample volume and the number of extraction steps are optimized to maximize recovery. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

A comparison of optimized parameters for SPE and LLE for carbamate analysis is presented below:

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid mobile phase | Partitioning between two immiscible liquid phases |

| Key Optimization Factors | Sorbent type, sample pH, flow rate, wash solvent, elution solvent | Extraction solvent, sample pH, salting-out, solvent-to-sample ratio |

| Common Sorbents/Solvents | C18, porous organic polymers | Methylene chloride, acetonitrile |

| Advantages | High selectivity, lower solvent consumption, potential for automation | Wide applicability, less prone to clogging with particulate-laden samples |

| Disadvantages | Sorbent cost, potential for clogging, requires careful optimization | Can be labor-intensive, may require larger solvent volumes, potential for emulsion formation |

Matrix Effects and Signal Suppression/Enhancement Mitigation

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, pose a significant challenge in mass spectrometry-based analysis. mdpi.com These effects can lead to either signal suppression or enhancement, compromising the accuracy and precision of quantification. nih.gov

Understanding Matrix Effects: Matrix effects arise from the competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source. acs.org This can be particularly problematic in complex matrices like soil, food, and biological fluids. The extent of matrix effects can vary depending on the analyte, the matrix, and the chromatographic conditions.

Mitigation Strategies:

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Thorough sample preparation, as discussed in the previous section, is the first line of defense against matrix effects. Techniques like SPE and LLE aim to remove a significant portion of interfering matrix components. lcms.cz

Chromatographic Separation: Optimizing the chromatographic method to achieve baseline separation of the analyte from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects. nih.gov

Internal Standard Method: The use of an internal standard (IS) is a powerful tool for correcting for matrix effects. An ideal IS is a compound that is chemically similar to the analyte but not present in the samples. Isotopically labeled analogs of the analyte are often the best choice for an IS as they co-elute and experience similar matrix effects. epa.gov

Standard Addition: In this method, known amounts of the analyte are added to the sample, and the response is measured. This allows for the determination of the analyte concentration in the original sample by extrapolation. While effective, this method is more time-consuming as it requires multiple analyses for each sample.

Instrumental Approaches: Modifications to the mass spectrometer's ion source, such as using a heated electrospray ionization (HESI) probe, can sometimes reduce matrix effects by improving the desolvation process.

A summary of strategies to mitigate matrix effects is provided in the table below:

| Strategy | Principle | Advantages | Disadvantages |

| Effective Sample Cleanup | Removal of interfering compounds before analysis. | Reduces matrix load on the instrument, improves robustness. | Can be time-consuming and may lead to analyte loss. |

| Chromatographic Separation | Separation of the analyte from co-eluting matrix components. | Reduces ion suppression/enhancement at the source. | May require long run times and extensive method development. |

| Matrix-Matched Calibration | Calibration standards are prepared in a similar matrix as the samples. | Compensates for matrix effects experienced by both standards and samples. | Requires a representative blank matrix, which may not always be available. |

| Internal Standard Method | A known amount of a similar compound is added to all samples and standards. | Corrects for variations in sample preparation, injection volume, and matrix effects. | Finding a suitable internal standard can be challenging. |

| Standard Addition | Known amounts of the analyte are added to the sample. | Provides accurate quantification in complex matrices without a blank matrix. | Labor-intensive and requires more sample volume. |

Method Validation and Performance Characteristics for this compound Analysis

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. elementlabsolutions.com It involves a series of experiments to evaluate the performance characteristics of the method, ensuring the reliability and accuracy of the generated data.

Selectivity, Linearity, and Dynamic Range Determination

Selectivity: Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. floridahealth.gov This is typically assessed by analyzing blank matrix samples to check for any interfering peaks at the retention time of this compound. For chromatographic methods, peak purity analysis using techniques like diode array detection or mass spectrometry can provide further evidence of selectivity. europa.eu

Linearity and Dynamic Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com The dynamic range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. elementlabsolutions.com To determine linearity, a series of calibration standards at different concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a high coefficient of determination (R²) value, typically greater than 0.99. nih.govnih.gov A minimum of five concentration levels is generally recommended for establishing linearity. europa.eu

Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu

There are several methods for determining LOD and LOQ, including:

Signal-to-Noise Ratio: This approach is commonly used for instrumental methods that exhibit baseline noise. The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. nih.gov

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank responses or the standard deviation of the y-intercept of the regression line and the slope of the calibration curve. nih.gov

The following table presents typical LOD and LOQ values for carbamate analysis in different matrices, demonstrating the sensitivity of modern analytical techniques.

| Analyte | Matrix | LOD | LOQ | Reference |

| Carbamate Pesticides | Juice | 0.06-0.20 ng/mL | - | nih.gov |

| Carbamate Pesticides | Milk and White Wine | 0.12-0.40 ng/mL | - | nih.gov |

| Carbamate Pesticides | Various | 0.2–2.0 μg/kg | 0.5–5.0 μg/kg | nih.gov |

| Organochlorine Pesticides | Water | 0.001–0.005 μg/L | 0.002–0.016 μg/L | nih.gov |

| Organochlorine Pesticides | Sediment | 0.001–0.005 μg/g | 0.003–0.017 μg/g | nih.gov |

Precision, Accuracy, and Robustness Assessments

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked blank matrix samples at different concentration levels. europa.eu Recoveries are typically expected to be within a certain range, for example, 70-120%, with an associated RSD of ≤ 20%. lcms.cz

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com It provides an indication of the method's reliability during normal usage. researchgate.net To assess robustness, key method parameters such as mobile phase composition, pH, temperature, and flow rate are intentionally varied within a small range, and the effect on the results is observed. americanpharmaceuticalreview.com Design of Experiment (DoE) approaches, such as factorial designs, can be efficiently used to evaluate the robustness of an analytical method. researchgate.net

The following table summarizes the key parameters for assessing the precision, accuracy, and robustness of an analytical method for this compound.

| Parameter | Definition | Assessment Method | Acceptance Criteria (Example) |

| Precision | Closeness of agreement between repeated measurements. | Analysis of replicate samples at different concentrations. | RSD ≤ 15-20% |

| Accuracy | Closeness of the measured value to the true value. | Analysis of CRMs or spiked samples. | Recovery of 70-120% |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | Deliberate variation of parameters like pH, temperature, mobile phase composition. | Results should remain within acceptable limits of precision and accuracy. |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dibromopropyl Carbamate

Investigation of Nucleophilic Substitution Reactions on the Brominated Alkyl Chain of 2,3-Dibromopropyl Carbamate (B1207046)

The 2,3-dibromopropyl group is the primary site for nucleophilic substitution reactions. The carbon-bromine (C-Br) bond is polarized towards the electronegative bromine atom, rendering the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles. pressbooks.pub The bromine atoms are considered good leaving groups because the resulting bromide ion is a weak base and can stabilize the negative charge. bits-pilani.ac.in

Mechanistically, these substitutions can proceed via either a bimolecular (SN2) or a unimolecular (SN1) pathway. The primary carbon (C3) is expected to favor the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. libretexts.orglibretexts.org This pathway is sensitive to steric hindrance. The secondary carbon (C2) is more sterically hindered, which could slow down an SN2 reaction. However, it could potentially undergo an SN1 reaction, which proceeds through a carbocation intermediate, especially in the presence of a polar protic solvent that can stabilize such an intermediate. pressbooks.publibretexts.org

Competition between substitution and elimination (dehydrobromination) reactions is also a significant consideration, particularly when using strong, sterically hindered bases. This could lead to the formation of unsaturated products. For polyhalogenated alkanes, base-mediated loss of HX (elimination) can be a dominant pathway. europa.eu

Detailed research findings would involve reacting 2,3-Dibromopropyl carbamate with a variety of nucleophiles and analyzing the product distribution and reaction kinetics to elucidate the preferred mechanistic pathways at each brominated carbon.

Table 1: Expected Products from Nucleophilic Substitution Reactions This interactive table outlines the predicted outcomes when this compound is treated with different types of nucleophiles, based on general principles of organic reactivity.

| Nucleophile (Nu⁻) | Expected Major Product(s) | Likely Mechanism(s) | Notes |

| Iodide (I⁻) | 2-Bromo-3-iodopropyl carbamate, 3-Bromo-2-iodopropyl carbamate | SN2 | Iodide is a strong nucleophile and favors the SN2 pathway. |

| Hydroxide (B78521) (OH⁻) | 2-Bromo-3-hydroxypropyl carbamate, 3-Bromo-2-hydroxypropyl carbamate, Elimination products | SN2, E2 | Strong base, can lead to competing elimination reactions. |

| Alkoxide (RO⁻) | 2-Bromo-3-alkoxypropyl carbamate, 3-Bromo-2-alkoxypropyl carbamate, Elimination products | SN2, E2 | Similar to hydroxide, strength and steric bulk influence SN2/E2 ratio. |

| Water (H₂O) | 2-Bromo-3-hydroxypropyl carbamate, 3-Bromo-2-hydroxypropyl carbamate | SN1 (at C2), SN2 (at C3) | Weak nucleophile, solvolysis may occur, potentially favoring SN1 at the secondary carbon. |

| Ammonia (NH₃) | 2-Bromo-3-aminopropyl carbamate, 3-Bromo-2-aminopropyl carbamate | SN2 | Neutral but effective nucleophile. |

Hydrolysis and Transesterification Reactions of the Carbamate Functional Group

The carbamate functional group, an ester of carbamic acid, is susceptible to hydrolysis and transesterification, primarily through nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the carbonyl carbon of the carbamate.

Hydrolysis: Hydrolysis of the carbamate ester results in the cleavage of the molecule to yield 2,3-dibromopropanol, carbon dioxide, and an amine (or ammonia). The reaction can be catalyzed by either acid or base. europa.eu

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

Base-catalyzed hydrolysis (saponification) typically proceeds via the attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. This is often the dominant pathway under environmental conditions. europa.eu

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of a catalyst. masterorganicchemistry.com The reaction transforms the original carbamate into a new one, releasing 2,3-dibromopropanol. Similar to hydrolysis, this reaction can be catalyzed by both acids (which activate the carbamate) and bases (which deprotonate the incoming alcohol to make it a more potent nucleophile). masterorganicchemistry.comresearchgate.net The use of tin-based compounds or indium triflate has been shown to catalyze transesterification for other carbamates. organic-chemistry.org

Table 2: Predicted Products of Carbamate Functional Group Reactions This interactive table shows the anticipated products from hydrolysis and transesterification of this compound.

| Reaction | Reagent(s) | Catalyst | Expected Products |

| Hydrolysis | Water (H₂O) | Acid (H⁺) | 2,3-Dibromopropanol, Carbon Dioxide, Ammonium ion (NH₄⁺) |

| Hydrolysis | Water (H₂O) | Base (OH⁻) | 2,3-Dibromopropanol, Carbonate (CO₃²⁻), Ammonia (NH₃) |

| Transesterification | Ethanol (CH₃CH₂OH) | Acid or Base | Ethyl carbamate, 2,3-Dibromopropanol |

| Transesterification | Methanol (B129727) (CH₃OH) | Acid or Base | Methyl carbamate, 2,3-Dibromopropanol |

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the transformation of this compound, primarily initiated by photolysis (UV radiation) or thermolysis. The C-Br bonds are significantly weaker than C-H, C-C, C-N, or C-O bonds and are therefore the most likely sites for initial homolytic cleavage, which would generate bromine radicals and a carbon-centered radical on the propyl chain.

Once formed, these carbon radicals can undergo several reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another organic molecule.

Rearrangement: The radical could potentially undergo rearrangement, although this is less common for simple alkyl radicals.

Elimination: A bromine atom on the adjacent carbon could be eliminated, forming a double bond.

Studies on the photolytic degradation of the structurally related compound Tris-(2,3-dibromopropyl) isocyanurate have shown that it can be effectively decomposed by UV radiation, following pseudo-first-order kinetics. nih.gov The degradation was found to be a direct photolysis process. nih.gov Similar reactivity could be anticipated for this compound. Furthermore, radical-mediated C-glycosylation has been successfully achieved with pyranosides featuring a 2,3-trans carbamate group, indicating that the carbamate functionality can be compatible with certain radical reactions. rsc.org

Kinetics and Thermodynamics of Elementary Reactions involving this compound

The kinetics and thermodynamics of reactions involving this compound have not been extensively reported, but can be inferred from general chemical principles.

Kinetics: The rates of reaction are governed by the activation energy of each elementary step.

Nucleophilic Substitution: The rate of SN2 reactions would be second-order, depending on the concentration of both the carbamate and the nucleophile (Rate = k[Carbamate][Nucleophile]). libretexts.orglibretexts.org The rate of SN1 reactions would be first-order, depending only on the concentration of the carbamate (Rate = k[Carbamate]). pressbooks.pub

Hydrolysis: The hydrolysis of carbamates can follow complex rate laws. For many carbamates, second-order rate constants for hydrogen ion-catalyzed decarboxylation can be described by the Brønsted relationship. researchgate.net

Radical Reactions: The kinetics of photolytic degradation are often modeled using pseudo-first-order kinetics, where the rate is proportional to the concentration of the substrate, assuming the light intensity is constant. nih.gov

Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the position of equilibrium for a given reaction.

Hydrolysis: The hydrolysis of esters, including carbamates, is typically an exergonic process (ΔG < 0) with a negative enthalpy change (exothermic), favored by the formation of stable products like carbon dioxide and an alcohol.

Table 3: Qualitative Summary of Kinetic and Thermodynamic Features This interactive table provides a general overview of the expected kinetic and thermodynamic characteristics for the main reaction types of this compound.

| Reaction Type | Expected Kinetics | Key Thermodynamic Features |

| SN2 Substitution | Second-order | ΔH depends on bond strengths; ΔS is typically small and negative. |

| SN1 Substitution | First-order | Rate-determining step is endothermic (bond-breaking); overall ΔH varies. |

| Base-Catalyzed Hydrolysis | Typically Second-order | Generally exothermic (ΔH < 0) and exergonic (ΔG < 0). |

| Radical Initiation | First-order (Photolysis) | Endothermic (requires energy to break C-Br bond). |

Influence of Solvent and Catalyst Systems on this compound Reactivity

The choice of solvent and the use of catalysts can profoundly influence the rate and outcome of reactions involving this compound.

Solvent Effects: The polarity and protic nature of the solvent are critical, especially for nucleophilic substitution reactions.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding. They excel at solvating both cations and anions. They can stabilize the carbocation intermediate in an SN1 reaction, thereby increasing its rate. libretexts.orgspcmc.ac.in However, they can also solvate the nucleophile, encumbering it and potentially slowing down an SN2 reaction. spcmc.ac.in